Benzene, 1-(2,2-difluoroethenyl)-4-methoxy-

Übersicht

Beschreibung

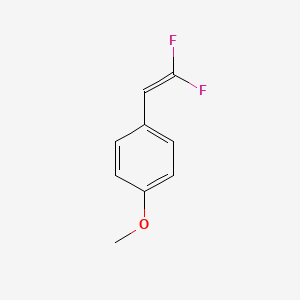

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- is a chemical compound with the molecular formula C9H8F2O. It is also known as (2,2-difluoroethenyl)benzene. This compound is characterized by the presence of a benzene ring substituted with a 2,2-difluoroethenyl group and a methoxy group at the para position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with difluoroethylene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified through column chromatography.

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.

Analyse Chemischer Reaktionen

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethyl derivative.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce additional functional groups onto the benzene ring.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid for nitration), halogens (e.g., bromine for bromination), and metal catalysts (e.g., palladium for hydrogenation). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the effects of fluorine substitution on enzyme activity and specificity.

Medicine: Research into the potential therapeutic applications of fluorinated aromatic compounds includes the development of new pharmaceuticals with improved bioavailability and metabolic stability.

Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. This reactivity can be exploited in catalytic processes and enzyme-catalyzed reactions.

The compound’s mechanism of action in biological systems may involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- can be compared with other similar compounds, such as:

(2,2-Difluoroethenyl)benzene: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.

4-Methoxystyrene: This compound lacks the difluoroethenyl group, resulting in different reactivity and applications.

Fluorobenzene: This compound contains a single fluorine atom on the benzene ring, leading to different electronic properties and reactivity.

The uniqueness of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- lies in its combination of a difluoroethenyl group and a methoxy group, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Biologische Aktivität

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- (CAS No. 1608-24-8) is an organic compound with potential biological activities that warrant detailed investigation. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H10F2O

- Molecular Weight : 202.19 g/mol

- Structure : The compound features a benzene ring substituted with a difluoroethenyl group and a methoxy group, influencing its reactivity and biological interactions.

The biological activity of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- is attributed to its ability to interact with various molecular targets. The presence of the difluoroethenyl and methoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against six Gram-positive bacterial strains, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its structural characteristics allow for interactions with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.

Study on Antimicrobial Efficacy

A case study conducted by Wu et al. demonstrated the efficacy of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- against multiple bacterial strains. The study employed agar diffusion methods to assess the compound's inhibitory effects on bacterial growth:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pneumoniae | 12 |

| Bacillus subtilis | 18 |

| Enterococcus faecalis | 14 |

| Listeria monocytogenes | 16 |

| Clostridium perfringens | 11 |

This data underscores the compound's potential as a therapeutic agent in treating bacterial infections.

Toxicological Assessment

A review of the toxicological profile of similar compounds suggests that while Benzene derivatives can exhibit beneficial biological activities, they may also pose risks depending on their metabolic pathways and interactions with human enzymes . Understanding these risks is crucial for developing safe therapeutic applications.

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethenyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSNPYTWRBGHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454198 | |

| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-24-8 | |

| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.